molecular formula C14H20O2 B8077545 1-Hept-6-enoxy-2-methoxybenzene

1-Hept-6-enoxy-2-methoxybenzene

Cat. No.: B8077545
M. Wt: 220.31 g/mol
InChI Key: KSXFVTNWKFQMMG-UHFFFAOYSA-N
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Description

The compound with the identifier “1-Hept-6-enoxy-2-methoxybenzene” is a chemical entity registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 1-Hept-6-enoxy-2-methoxybenzene would typically involve scaling up the laboratory synthesis to a larger scale. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and other advanced manufacturing technologies may be employed to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-Hept-6-enoxy-2-methoxybenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents and conditions used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Biology: It may be studied for its biological activity and potential therapeutic applications.

    Medicine: Research may focus on its pharmacological properties and potential use as a drug candidate.

    Industry: The compound could be utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Hept-6-enoxy-2-methoxybenzene can be identified using PubChem’s 2-dimensional and 3-dimensional similarity searches. These compounds may share structural features or functional groups with this compound.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and properties, which may confer distinct biological or chemical activities compared to other similar compounds. The exact nature of its uniqueness would depend on detailed comparative studies with other compounds.

Conclusion

This compound is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. Further research is needed to fully understand its preparation methods, chemical reactions, mechanism of action, and scientific applications.

Properties

IUPAC Name

1-hept-6-enoxy-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15-2/h3,7-8,10-11H,1,4-6,9,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXFVTNWKFQMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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